molecular formula C4H4BrClN2 B8068616 5-bromo-4-chloro-1-methyl-1H-imidazole

5-bromo-4-chloro-1-methyl-1H-imidazole

Cat. No.: B8068616
M. Wt: 195.44 g/mol
InChI Key: MZYDSPFHPCBDOA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents at the 5 and 4 positions, respectively, and a methyl group at the 1 position. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-1-methylimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction proceeds through electrophilic substitution, where the bromine atom is introduced at the 5 position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-chloro-1-methyl-1H-imidazole, while oxidation with potassium permanganate can produce this compound-2-carboxylic acid.

Scientific Research Applications

5-Bromo-4-chloro-1-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic properties.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target molecules, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-imidazole: Lacks the chlorine substituent at the 4 position.

    5-Chloro-1-methyl-1H-imidazole: Lacks the bromine substituent at the 5 position.

    1-Methyl-1H-imidazole: Lacks both bromine and chlorine substituents.

Uniqueness

5-Bromo-4-chloro-1-methyl-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which impart distinct reactivity and properties

Properties

IUPAC Name

5-bromo-4-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-2-7-4(6)3(8)5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDSPFHPCBDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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